molecular formula C16H19OP B6162422 [tert-butyl(phenyl)phosphoroso]benzene CAS No. 56598-35-7

[tert-butyl(phenyl)phosphoroso]benzene

Cat. No.: B6162422
CAS No.: 56598-35-7
M. Wt: 258.3
InChI Key:
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Description

[tert-butyl(phenyl)phosphoroso]benzene: is an organophosphorus compound with the molecular formula C16H19OP. It is characterized by the presence of a phosphoroso group (P=O) bonded to a tert-butyl group and two phenyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [tert-butyl(phenyl)phosphoroso]benzene typically involves the reaction of tert-butylphenylphosphine with benzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [tert-butyl(phenyl)phosphoroso]benzene can undergo oxidation reactions, leading to the formation of phosphine oxides.

    Reduction: The compound can be reduced to form phosphines.

    Substitution: It can participate in substitution reactions where the tert-butyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phosphoroso compounds.

Scientific Research Applications

[tert-butyl(phenyl)phosphoroso]benzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [tert-butyl(phenyl)phosphoroso]benzene involves its interaction with various molecular targets. The phosphoroso group can form bonds with metal ions, influencing catalytic processes. Additionally, the compound can interact with biological molecules, potentially affecting enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: An aliphatic primary amine with similar structural features.

    Phenylphosphine: A related phosphine compound with a phenyl group.

    tert-Butylphenylphosphine: A precursor in the synthesis of [tert-butyl(phenyl)phosphoroso]benzene.

Uniqueness

This compound is unique due to the presence of both tert-butyl and phenyl groups attached to the phosphoroso moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

56598-35-7

Molecular Formula

C16H19OP

Molecular Weight

258.3

Purity

95

Origin of Product

United States

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